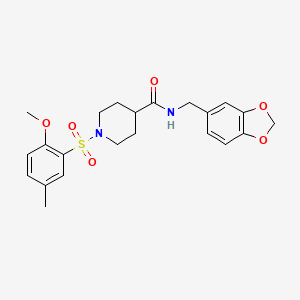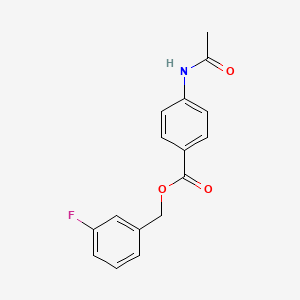![molecular formula C17H14BrFN2 B3486583 (2E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-(4-fluorophenyl)prop-2-enenitrile](/img/structure/B3486583.png)
(2E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-(4-fluorophenyl)prop-2-enenitrile
Overview
Description
(2E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-(4-fluorophenyl)prop-2-enenitrile is an organic compound with a complex structure, featuring a bromo-substituted phenyl ring, a dimethylamino group, a fluorophenyl ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-(4-fluorophenyl)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Amination: The addition of a dimethylamino group.
Coupling Reaction: The coupling of the bromo-substituted phenyl ring with a fluorophenyl ring.
Formation of the Nitrile Group:
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-(4-fluorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The bromo and fluorine atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in simpler hydrocarbons.
Scientific Research Applications
(2E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-(4-fluorophenyl)prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-(4-fluorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer with similar structural complexity.
4-Iodobenzoic acid: A compound with a halogen-substituted phenyl ring, similar to the bromo and fluorine substitutions in (2E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-(4-fluorophenyl)prop-2-enenitrile.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-(4-fluorophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrFN2/c1-21(2)17-8-3-12(10-16(17)18)9-14(11-20)13-4-6-15(19)7-5-13/h3-10H,1-2H3/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSPGWRQBHIHKU-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-(benzyloxy)benzyl]amino}-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B3486509.png)
![2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-(2-ETHYLPHENYL)ACETAMIDE](/img/structure/B3486516.png)
amino]benzamide](/img/structure/B3486518.png)
![N-(3-bromophenyl)-4-chloro-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B3486529.png)
![methyl 4-({[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B3486533.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,5-dimethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B3486540.png)
![N-(3-fluorophenyl)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetamide](/img/structure/B3486552.png)
![6-chloro-N-[(3-methoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3486558.png)
![1-[(2-ethoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B3486568.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B3486580.png)

![(E)-2-(4-fluorophenyl)-3-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B3486595.png)
![N~1~-(2,5-dimethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3486597.png)
